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molecular formula C14H12BrFO B7845778 1-Bromo-4-(4-fluorophenethoxy)benzene

1-Bromo-4-(4-fluorophenethoxy)benzene

Cat. No. B7845778
M. Wt: 295.15 g/mol
InChI Key: HBQJCNILMQBPQL-UHFFFAOYSA-N
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Patent
US09193720B2

Procedure details

To a stirred solution of 4-bromophenol (81.7 g, 472 mmol), 2-(4-fluorophenyl)ethanol (79 g, 567 mmol) and Ph3P (149 g, 567 mmol) in THF (100 mL) cooled in an ice-water bath was added drop wise DEAD (93 ml, 590 mmol) over 20 min. Note: The reaction is exothermic and efficient cooling is highly recommended before initiating large scale reaction. After 1 h, cold bath was removed and stirred overnight (17 h) at rt. Then, the reaction mixture was concentrated, the resulting residue triturated with hexanes, filtered and the filter cake washed with 10% ether/hexanes (2-lit). The filtrate was concentrated and purified by flash chromatography (silica gel column 3″×11″) using 4-lit hexanes and 2-lit 2% EtOAc/Hex to afford 1-bromo-4-(4-fluorophenethoxy)benzene (142 g, 469 mmol, 99% yield) as colorless liquid (contaminated with ˜2.5% Ph3P by 1HNMR). 1H NMR (500 MHz, CDCl3) δ 7.41-7.36 (m, 2H), 7.28-7.22 (m, 2H), 7.05-6.99 (m, 2H), 6.82-6.76 (m, 2H), 4.14 (t, J=6.9 Hz, 2H), 3.08 (t, J=6.9 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81.7 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
DEAD
Quantity
93 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17]O)=[CH:12][CH:11]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][CH2:16][C:13]2[CH:14]=[CH:15][C:10]([F:9])=[CH:11][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
81.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
79 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCO
Name
Quantity
149 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
DEAD
Quantity
93 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight (17 h) at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
efficient cooling
CUSTOM
Type
CUSTOM
Details
scale reaction
CUSTOM
Type
CUSTOM
Details
cold bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 10% ether/hexanes (2-lit)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel column 3″×11″)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 469 mmol
AMOUNT: MASS 142 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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